

An In-Depth Guide to the Spectroscopic Characterization of 3,5-diiodoaniline

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Compound of Interest

Compound Name: 3,5-Diiodoaniline

Cat. No.: B149867

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Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for **3,5-diiodoaniline** ($C_6H_5I_2N$), a key intermediate in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unambiguous structural elucidation and quality control of this compound. By integrating theoretical principles with experimental data, this guide serves as an authoritative reference for the analytical characterization of **3,5-diiodoaniline**.

Introduction

3,5-diiodoaniline is a valuable aromatic building block in synthetic organic chemistry. Its utility spans the creation of complex pharmaceuticals, agrochemicals, and materials science precursors, such as in the synthesis of phenylacetylene-based conjugated dendrimers.^[1] The precise arrangement of the iodo- and amino- substituents on the benzene ring dictates its reactivity and suitability for these applications. Therefore, rigorous spectroscopic characterization is not merely a procedural step but a fundamental requirement to confirm the molecular identity, purity, and isomeric integrity of the material. This guide synthesizes data from 1H NMR, ^{13}C NMR, IR, and MS to provide a holistic and in-depth understanding of the spectroscopic signature of **3,5-diiodoaniline**.

Molecular Structure and Spectroscopic Overview

The molecular structure of **3,5-diiodoaniline** consists of a benzene ring substituted with an amino group ($-NH_2$) at position 1, and two iodine atoms at positions 3 and 5. This C_{2v} symmetry

has profound implications for its spectroscopic properties. The amino group is an activating, ortho-, para-director, while the iodine atoms are deactivating and act as heavy atoms with a large electronic cloud. This electronic environment governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Molecular Structure Diagram

The following diagram illustrates the structure of **3,5-diiodoaniline** with standardized numbering for NMR spectral assignment.

Caption: Structure of **3,5-diiodoaniline** with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insights and Predicted Spectrum

The ¹H NMR spectrum of **3,5-diiodoaniline** is predicted to be relatively simple due to the molecule's symmetry.

- **H2, H6 Protons:** These two protons are chemically equivalent and are expected to appear as a single signal. They are ortho to the electron-donating amino group and meta to the electron-withdrawing iodine atoms. They will be split by the H4 proton.
- **H4 Proton:** This proton is para to the amino group and ortho to two iodine atoms. It is chemically distinct and will appear as a separate signal, split by the H2 and H6 protons.
- **NH₂ Protons:** The protons of the amino group will typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

Experimental ¹H NMR Data

While a specific experimental spectrum for **3,5-diiodoaniline** is not available in the provided search results, data for the analogous 3,5-dichloroaniline shows the aromatic protons appearing between 6.6 and 7.0 ppm.[2] For 3-iodoaniline, aromatic protons are observed in the range of 6.5 to 7.1 ppm.[3] Based on these related structures, the expected chemical shifts for **3,5-diiodoaniline** are summarized below.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|-------------------|--------------------------------|------------------------|
| H2, H6 | ~ 7.2 - 7.5 | Doublet (d) |
| H4 | ~ 6.8 - 7.1 | Triplet (t) |
| NH ₂ | Variable (e.g., 3.5 - 4.5) | Broad Singlet (br s) |

Data Interpretation

The H2 and H6 protons are deshielded relative to benzene (7.34 ppm) due to the electronegativity of the adjacent iodine atoms. The H4 proton is expected to be the most shielded of the aromatic protons due to the strong electron-donating effect of the para-amino group. The splitting pattern arises from meta-coupling between H4 and the two equivalent H2/H6 protons, which should result in a triplet for H4 and a doublet for H2/H6.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insights and Predicted Spectrum

The symmetry of **3,5-diiodoaniline** simplifies its ¹³C NMR spectrum to four distinct signals:

- C1: The carbon atom bonded to the amino group.
- C2, C6: The two equivalent carbons ortho to the amino group.
- C3, C5: The two equivalent carbons bonded to the iodine atoms. The "heavy atom effect" of iodine is expected to significantly shield these carbons, shifting them upfield.
- C4: The carbon atom para to the amino group.

Experimental ¹³C NMR Data

Direct experimental ¹³C NMR data for **3,5-diiodoaniline** was not found in the search results. However, data for 3-iodoaniline shows the carbon attached to iodine at approximately 95 ppm,

and other aromatic carbons between 110 and 150 ppm.[3] By analogy, the predicted shifts are tabulated below.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Influencing Factor |
|-------------------|--------------------------------|--|
| C1 | ~ 145 - 150 | Attachment to electron-donating NH ₂ group (deshielded) |
| C2, C6 | ~ 125 - 130 | Meta to NH ₂ , Ortho to C-I |
| C3, C5 | ~ 90 - 95 | Direct attachment to Iodine (strong shielding effect) |
| C4 | ~ 115 - 120 | Para to electron-donating NH ₂ group (shielded) |

Data Interpretation

The most characteristic signal in the ¹³C NMR spectrum is the upfield shift of C3 and C5 to below 100 ppm. This is a hallmark of carbon atoms directly bonded to iodine and serves as a powerful diagnostic tool for confirming the positions of the iodine substituents. The C1 carbon is deshielded due to the electronegativity of the attached nitrogen atom, while the C4 carbon is shielded by the resonance-donating effect of the amino group.

Infrared (IR) Spectroscopy

Theoretical Insights: Key Vibrational Modes

The IR spectrum of **3,5-diiodoaniline** is characterized by several key vibrational modes that are diagnostic of its functional groups. For aniline and its derivatives, characteristic bands include N-H stretching, N-H deformation, and C-N stretching vibrations.[4]

Experimental IR Data

Specific IR data for **3,5-diiodoaniline** is not detailed in the search results, but the expected absorption bands based on its functional groups and data from related haloanilines are as follows.[4][5]

| Vibrational Mode | Expected Wavenumber (cm ⁻¹) | Intensity |
|--------------------------------------|---|---------------|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| N-H Scissoring (deformation) | 1600 - 1650 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium-Strong |
| C-I Stretch | 500 - 600 | Strong |

Data Interpretation

A primary amine typically shows two N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The strong band around 1600-1650 cm⁻¹ is due to the N-H bending (scissoring) vibration. The presence of strong absorptions in the aromatic "fingerprint" region (1450-1600 cm⁻¹) confirms the benzene ring. The C-I stretch is expected in the far-IR region and provides direct evidence for the carbon-iodine bonds.

Mass Spectrometry (MS)

Theoretical Insights: Isotopic Patterns and Fragmentation

The mass spectrum of **3,5-diiodoaniline** should provide the definitive molecular weight and offer structural clues through its fragmentation pattern. The molecular formula is C₆H₅I₂N.

- **Molecular Ion (M⁺):** The calculated monoisotopic mass is 344.85114 Da.^[6] The molecular ion peak should be readily observable.
- **Isotopic Pattern:** Iodine is monoisotopic (¹²⁷I), so the isotopic pattern will primarily be determined by the natural abundance of ¹³C.

- Fragmentation: Common fragmentation pathways for haloanilines include the loss of iodine radicals ($I\cdot$) and subsequent fragmentation of the aromatic ring.

Experimental MS Data

While a full experimental mass spectrum for **3,5-diiodoaniline** is not available, the key expected mass-to-charge ratios (m/z) can be predicted. For comparison, the top peak for 3-iodoaniline is at m/z 219 (the molecular ion).^[7]

| m/z Value | Proposed Fragment | Notes |
|-------------|-----------------------|---|
| ~345 | $[C_6H_5I_2N]^+\cdot$ | Molecular Ion ($M^+\cdot$) |
| ~218 | $[C_6H_5IN]^+\cdot$ | Loss of an iodine radical ($[M-I]^+\cdot$) |
| ~91 | $[C_6H_5N]^+\cdot$ | Loss of two iodine radicals ($[M-2I]^+\cdot$) |

Data Interpretation

The observation of a peak at $m/z \approx 345$ would strongly support the assigned molecular formula. A subsequent loss of 127 mass units (corresponding to an iodine atom) to give a peak at $m/z \approx 218$ would be a key fragmentation pathway confirming the presence of iodine. The detection of these key fragments provides high confidence in the identification of the compound.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

- MS confirms the molecular weight (344.92 g/mol) and elemental composition (C, H, I, N).^[8]
- IR confirms the presence of the primary amine ($-NH_2$) and carbon-iodine (C-I) functional groups.
- ^{13}C NMR confirms the presence of four unique carbon environments, with the signal below 100 ppm being diagnostic for the iodine-substituted carbons (C3, C5).

- ^1H NMR confirms the substitution pattern on the aromatic ring through the chemical shifts and coupling patterns of the three aromatic protons.

Together, these techniques provide a self-validating system for the unambiguous confirmation of the structure of **3,5-diiodoaniline**, ensuring its identity and purity for research and development applications.

Experimental Protocols

Sample Preparation

- NMR: Dissolve approximately 5-10 mg of **3,5-diiodoaniline** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- IR: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.
- MS: For Electron Impact (EI) or Chemical Ionization (CI), introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or GC inlet. For Electrospray Ionization (ESI), prepare a dilute solution (1-10 $\mu\text{g/mL}$) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid or ammonium acetate to promote ionization.

NMR Spectroscopy

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- ^1H NMR: Acquire data with a spectral width of ~ 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR: Acquire data with a spectral width of ~ 240 ppm, a relaxation delay of 2-5 seconds, and accumulate 512-1024 scans for good signal-to-noise. Use proton decoupling.

IR Spectroscopy

- Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

- Parameters: Scan the range from 4000 to 400 cm^{-1} . Co-add 16-32 scans at a resolution of 4 cm^{-1} . Perform a background scan prior to sample analysis.

Mass Spectrometry

- Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
- EI Mode: Use an electron energy of 70 eV.
- ESI Mode: Optimize spray voltage (~3-4 kV) and source temperatures to achieve a stable signal. Acquire data in positive ion mode.

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